molecular formula C13H17N3O2S2 B2792548 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1797618-08-6

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No. B2792548
CAS RN: 1797618-08-6
M. Wt: 311.42
InChI Key: WNVYSGMAFUDXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug design, and pharmaceuticals. This compound is also known as MPTP and has a molecular formula of C15H20N2O2S.

Scientific Research Applications

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine has potential applications in various fields of scientific research. One of the primary applications of this compound is in medicinal chemistry and drug design. It has been found to exhibit promising anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Mechanism of Action

The exact mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions for the research on 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine. One of the primary directions is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other fields such as cancer research and neurology.

Synthesis Methods

The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine involves a series of steps. The first step involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with piperidine and a sulfonyl chloride such as methanesulfonyl chloride to obtain the final product.

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15-9-13(8-14-15)20(17,18)16-5-2-11(3-6-16)12-4-7-19-10-12/h4,7-11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVYSGMAFUDXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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